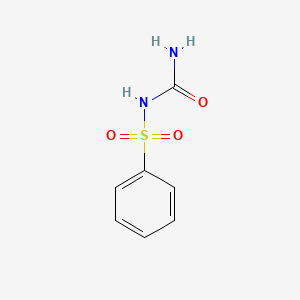
N-(Aminocarbonyl)benzenesulphonamide
Vue d'ensemble
Description
“N-(Aminocarbonyl)benzenesulphonamide” is an organic compound with the molecular formula C7H8N2O3S and a molecular weight of 200.21 . It is also known as N-carbamoylbenzenesulfonamide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a sulfonamide group and an aminocarbonyl group . The compound has been characterized by X-ray crystallographic analysis and spectroscopic methods .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzenesulfonamide derivatives have been studied for their inhibitory activities in TrkA overexpressing cells .Physical And Chemical Properties Analysis
“this compound” is an organic compound with the molecular formula C7H8N2O3S and a molecular weight of 200.21 . Further physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Electrochemical Reduction and Structural Analysis
A study by Rastelli et al. (1978) investigated the electrochemical reduction of N-substituted benzenesulphonamides, focusing on the cleavage of the S−N bond and establishing that the half-wave potential (E1/2) is a reliable structural index for these compounds.
Biological Activity
Research by Eze et al. (2019) evaluated the biological activity of benzenesulphonamide derivatives, revealing their significant anti-inflammatory, anti-microbial, and antioxidant activities.
Veterinary Medicine Application
Ostlind et al. (1977) explored the efficacy of a specific benzenesulphonamide derivative as a fasciolicide, finding it highly effective against liver flukes in sheep and cattle.
Kinetic Studies of Oxidation Reactions
Gowda and Kumar's (2003) study Gowda & Kumar, 2003 analyzed the kinetics of oxidation of amino acids by substituted N-chloro-benzenesulphonamides, revealing insights into the oxidative strength variations due to different substituents.
Antimicrobial Properties of Metal Complexes
Obasi et al. (2012) synthesized and characterized N-(benzothiazol-2-yl)benzenesulphonamide and its metal complexes, highlighting their significant antimicrobial activities against multi-resistant bacterial strains.
Polymer Synthesis
Contreras & Jones (1980) investigated the synthesis of poly(p-benzenesulphonamide), demonstrating the potential use of sulphanilic acid derivatives as precursors in polymer production.
Antimalarial and Antioxidant Properties
Ugwu et al. (2017) synthesized carboxamide derivatives bearing benzenesulphonamide, assessing their antimalarial and antioxidant properties, with some compounds showing comparable activities to known drugs.
Electrochemical Behavior and Physicochemical Properties
Fontanesi et al.'s (1989) research Fontanesi et al., 1989 explored the electrochemical behavior of N-tosylglycine and N-dansylglycine, enhancing understanding of the RSO2-groups' influence on the physicochemical properties of glycine.
Safety and Hazards
Orientations Futures
Benzenesulfonamide derivatives, such as “N-(Aminocarbonyl)benzenesulphonamide”, have potential applications in the treatment of diseases like cancer. The tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases (RTKs) emerge as a potential target for glioblastoma (GBM) treatment . Future research could focus on the development of benzenesulfonamide derivatives as novel antiproliferative agents .
Propriétés
IUPAC Name |
benzenesulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c8-7(10)9-13(11,12)6-4-2-1-3-5-6/h1-5H,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDLZGOOOLEJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188713 | |
| Record name | N-(Aminocarbonyl)benzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35207-08-0 | |
| Record name | N-(Aminocarbonyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35207-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Aminocarbonyl)benzenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035207080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Aminocarbonyl)benzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(aminocarbonyl)benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Phenylsulfonyl)urea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU58PA3LQZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3051559.png)

![3-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3051565.png)


![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole, 1,4,7-trioxide](/img/structure/B3051571.png)




![4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3051579.png)


